molecular formula C21H24N2 B12816095 Ethylenediamine, N-benzyl-N',N'-dimethyl-N-1-naphthyl- CAS No. 102374-79-8

Ethylenediamine, N-benzyl-N',N'-dimethyl-N-1-naphthyl-

Cat. No.: B12816095
CAS No.: 102374-79-8
M. Wt: 304.4 g/mol
InChI Key: YVFCLTQSCDHABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a benzyl group, two dimethyl groups, and a naphthyl group attached to the ethylenediamine backbone. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- can be synthesized through a multi-step process. One common method involves the reaction of 1-naphthylamine with 2-chloroethanamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethylenediamine, N-benzyl-N’,N’-dimethyl-N-1-naphthyl- is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with aromatic systems .

Properties

CAS No.

102374-79-8

Molecular Formula

C21H24N2

Molecular Weight

304.4 g/mol

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-naphthalen-1-ylethane-1,2-diamine

InChI

InChI=1S/C21H24N2/c1-22(2)15-16-23(17-18-9-4-3-5-10-18)21-14-8-12-19-11-6-7-13-20(19)21/h3-14H,15-17H2,1-2H3

InChI Key

YVFCLTQSCDHABA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.